molecular formula C10H2F16O4 B1679602 Perfluorosebacic acid CAS No. 307-78-8

Perfluorosebacic acid

Cat. No. B1679602
CAS RN: 307-78-8
M. Wt: 490.09 g/mol
InChI Key: YPCSMEGZIYWAAZ-UHFFFAOYSA-N
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Description

Perfluorosebacic acid, also known as Hexadecafluorosebacic acid, is a perfluoroalkanedicarboxylic acid . It is useful in the preparation of synthetic polymers and has been employed in the synthesis of three-dimensional boxlike microstructures assembled from 1D-nanofibers of polyaniline (PANI) .


Molecular Structure Analysis

The molecular formula of Perfluorosebacic acid is C10H2F16O4 . It has an average mass of 490.095 Da and a monoisotopic mass of 489.969757 Da . The structure of Perfluorosebacic acid contains a total of 31 bonds, including 29 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 2 aliphatic carboxylic acids, and 2 hydroxyl groups .


Physical And Chemical Properties Analysis

Perfluorosebacic acid has a molecular formula of C10H2F16O4, an average mass of 490.095 Da, and a monoisotopic mass of 489.969757 Da . More detailed physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Synthesis of Synthetic Polymers

Perfluorosebacic acid is instrumental in the preparation of synthetic polymers . Its perfluoroalkanedicarboxylic acid structure makes it a valuable monomer for creating polymers with enhanced chemical resistance and stability. These polymers are particularly useful in harsh chemical environments and for creating materials with low surface energies .

Dopant for Conductive Polymers

This compound can act as a dopant for conductive polymers such as polyaniline (PANI). When used as a dopant, it helps in the synthesis of three-dimensional boxlike microstructures assembled from 1D-nanofibers of PANI, which are significant in the development of advanced electronic and optoelectronic devices .

Creation of Polymeric Complexes

Hexadecafluorosebacic acid is used to synthesize polymeric complexes like the manganese phenanthroline perfluorosebacato complex. These complexes have potential applications in catalysis, including the disproportionation of hydrogen peroxide, which is a critical reaction in various industrial processes .

Studies of Disproportionation Kinetics

The compound is involved in studies of hydrogen peroxide disproportionation kinetics . Understanding these kinetics is essential for industries that rely on hydrogen peroxide for bleaching, disinfection, and as an oxidizing agent .

Synthesis of Metal-Organic Frameworks (MOFs)

Perfluorosebacic acid can be employed in the synthesis of MOFs . MOFs are porous materials that have applications in gas storage, separation, and catalysis due to their high surface area and tunable pore sizes .

Reactions with Metal Salts and Ligands

It is also used in reactions with metal salts and ligands such as phenanthroline to create coordination compounds. These compounds are studied for their unique electronic properties and potential use in electronic devices .

Safety and Hazards

Perfluorosebacic acid may cause respiratory irritation and skin irritation. It can also cause serious eye irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators should be worn when handling this substance .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2F16O4/c11-3(12,1(27)28)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(29)30/h(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCSMEGZIYWAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184728
Record name Perfluorodecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

307-78-8
Record name Perfluorosebacic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluorodecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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